

Structural Elucidation & Spectral Analysis: 4-Aminocinnamic Acid Hydrochloride

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Compound of Interest

Compound Name: 4-Aminocinnamic acid
hydrochloride

Cat. No.: B8783508

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Introduction & Chemical Context

4-Aminocinnamic acid hydrochloride (4-ACA·HCl) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and photodimerizable polymers. While the free base (4-aminocinnamic acid) is an electron-rich system due to the amine (

) resonance, the hydrochloride salt represents a distinct electronic environment.

Upon protonation, the amine converts to an anilinium ion (

). This transformation inverts the electronic influence of the substituent from a strong Electron Donating Group (EDG) to a strong Electron Withdrawing Group (EWG) via induction. This shift is diagnostically visible in both

and

NMR spectra, serving as the primary method for validating salt formation.

Chemical Identity[1][2][3][4]

- IUPAC Name: (E)-3-(4-aminophenyl)prop-2-enoic acid hydrochloride[1]

- CAS Number: 54057-95-3[2][3][4]
- Molecular Formula:
[1][2]
- Molecular Weight: 199.63 g/mol [1][2][3]

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in analyzing this salt.

Solvent Selection Strategy

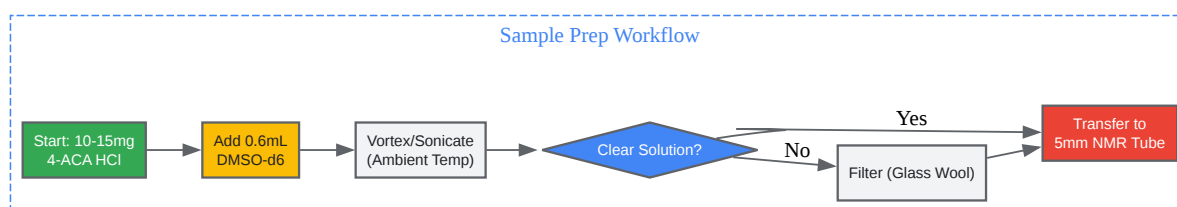
- Recommended:DMSO-d6 (Dimethyl sulfoxide-d6).[5][6]
 - Reasoning: DMSO is a polar aprotic solvent that effectively solvates the ionic lattice of the hydrochloride salt. Crucially, it slows the exchange rate of labile protons (and), allowing them to appear as distinct (though broad) peaks.
- Avoid:D2O or CD3OD.
 - Reasoning: Protic deuterated solvents will instantly exchange with the ammonium and carboxylic acid protons (exchange). This results in the disappearance of the diagnostic signal and the collapse of the salt verification peaks.

Preparation Workflow

(See Diagram 1 for visual logic)

- Massing: Weigh approximately 10–15 mg of 4-ACA·HCl into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS if internal referencing is required).

- Homogenization: Vortex for 30 seconds. If the salt is stubborn, mild sonication (ambient temp) is permissible. Do not heat above 40°C to avoid degradation.
- Transfer: Filter through a glass wool plug directly into the NMR tube if any particulate remains.



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Figure 1: Optimized sample preparation workflow for hydrochloride salts in NMR analysis.

NMR Spectral Analysis (400 MHz, DMSO-d6)

The "Anilinium Shift" Effect

In the free base, the ortho-protons (relative to

) are shielded (

ppm). In the HCl salt, the formation of

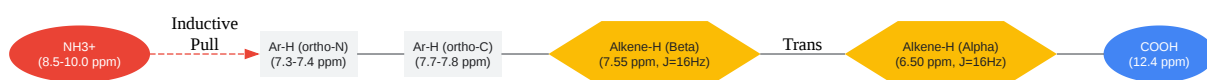
removes the lone pair donation. Consequently, the aromatic ring becomes electron-deficient, shifting the aromatic protons significantly downfield (

ppm).

Tabulated Spectral Data

Assignment	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Notes
-COOH	12.30 - 12.50	Broad Singlet	1H	-	Very broad; may disappear if "wet" DMSO is used.
-NH	8.50 - 10.00	Broad Singlet	3H	-	Diagnostic for HCl salt. Free base appears at ~5.2 ppm (2H).
Ar-H (ortho to alkene)	7.75 - 7.85	Doublet (d)	2H	8.5	Part of AA'BB' system.
Alkene ()	7.55	Doublet (d)	1H	16.0	Trans-coupling constant.
Ar-H (ortho to N)	7.30 - 7.45	Doublet (d)	2H	8.5	Deshielded relative to free base (~6.5 ppm).
Alkene ()	6.45 - 6.55	Doublet (d)	1H	16.0	Upfield due to conjugation with carbonyl.

Structural Visualization



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Figure 2:Connectivity and chemical shift logic map. Note the inductive pull of the ammonium group.

NMR Spectral Analysis (100 MHz, DMSO-d6)

The

spectrum confirms the carbon skeleton.[7] The most significant change between free base and salt occurs at the aromatic carbon attached to the nitrogen (

).

Carbon Type	Shift (, ppm)	Assignment
Carbonyl (C=O)	167.5 - 168.5	Carboxylic acid carbonyl.
Alkene ()	142.0 - 143.5	Beta-carbon (closer to ring).
Aromatic ()	135.0 - 138.0	Shifts downfield in salt form (vs ~150 in free base).
Aromatic ()	129.0 - 131.0	Aromatic ring carbons.
Aromatic ()	125.0 - 127.0	Quaternary carbon attached to alkene.
Aromatic ()	120.0 - 122.0	Aromatic ring carbons.
Alkene ()	118.0 - 119.5	Alpha-carbon (closer to COOH).

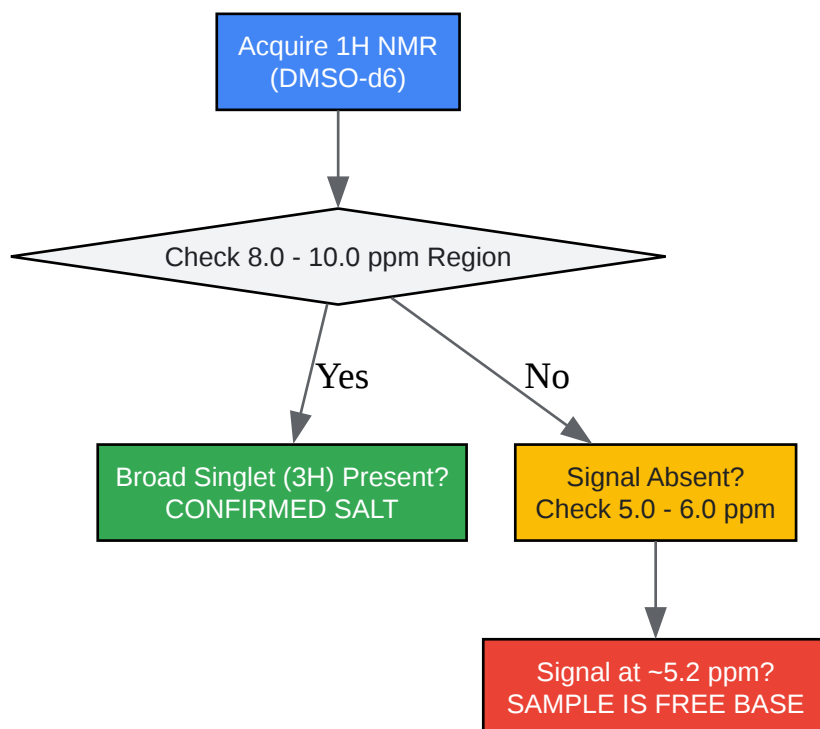
Quality Control: Distinguishing Salt vs. Free Base

Common databases often display the "Free Base" spectrum even when the entry is titled "Hydrochloride." This leads to confusion. Use this self-validating logic to confirm your sample.

Comparative Diagnostics

Feature	Free Base (4-Aminocinnamic Acid)	Salt (Hydrochloride)
Amine Proton	Sharp broad singlet ~5.2 ppm (2H)	Very broad hump 8.0–10.0 ppm (3H)
Aromatic Region	Distinct "shielded" doublets at ~6.5 ppm	All aromatics shifted downfield >7.2 ppm
Solubility	Poor in water; soluble in organic bases	Soluble in DMSO; moderate in water

Verification Workflow



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Figure 3: Decision tree for validating the chemical state (Salt vs. Free Base) of the sample.

References

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